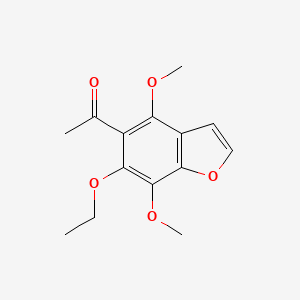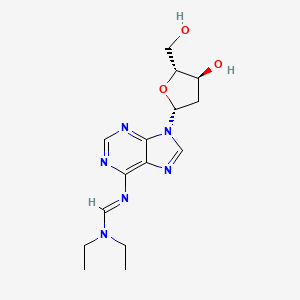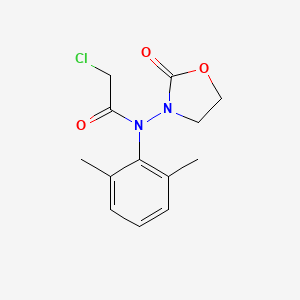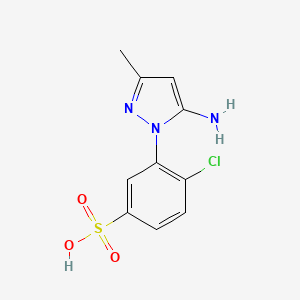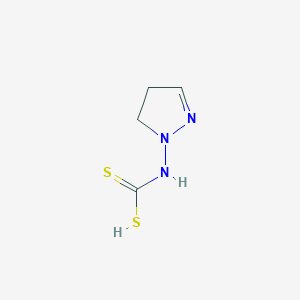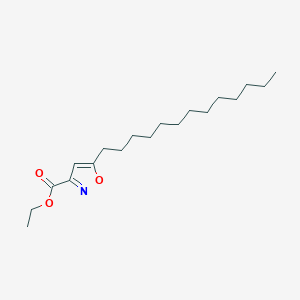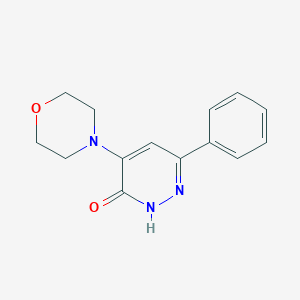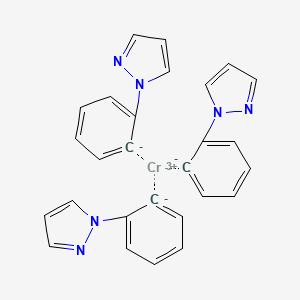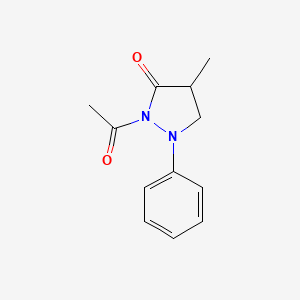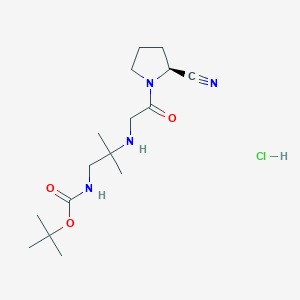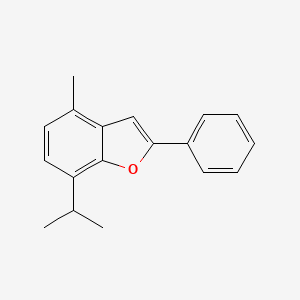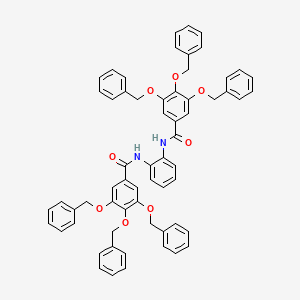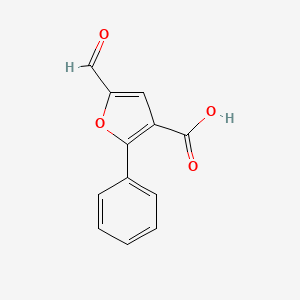
5-Formyl-2-phenylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-phenylfuran-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process can be optimized using various catalysts, such as hydroxyapatite-supported gold catalysts, to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-2-phenylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
Oxidation: this compound can be converted to 5-carboxy-2-phenylfuran-3-carboxylic acid.
Reduction: The reduction of the formyl group yields 5-hydroxymethyl-2-phenylfuran-3-carboxylic acid.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Formyl-2-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mecanismo De Acción
The mechanism by which 5-Formyl-2-phenylfuran-3-carboxylic acid exerts its effects involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These interactions can influence various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
5-Formyl-2-furancarboxylic acid: Similar in structure but lacks the phenyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used as a monomer for bio-based polymers.
Uniqueness
5-Formyl-2-phenylfuran-3-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on a furan ring, along with a phenyl substituent. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
61761-76-0 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
5-formyl-2-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Clave InChI |
LFBYAHNYIWFOQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(O2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


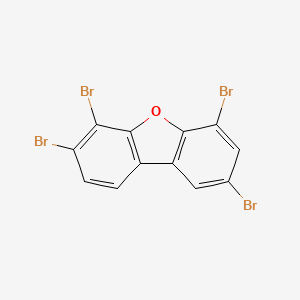
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
